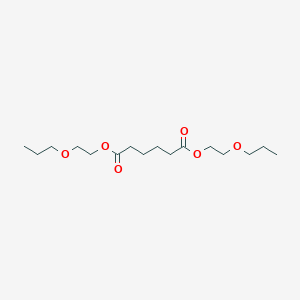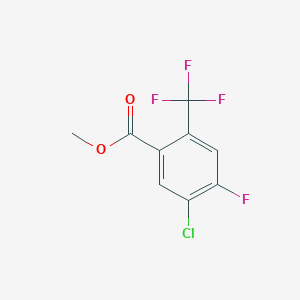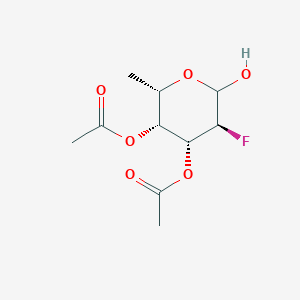
1,6-Bis(2-propoxyethyl) hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(2-propoxyethyl) hexanedioate is an organic compound with the molecular formula C16H30O6 It is a diester derived from hexanedioic acid and 2-propoxyethanol
準備方法
Synthetic Routes and Reaction Conditions
1,6-Bis(2-propoxyethyl) hexanedioate can be synthesized through the esterification reaction between hexanedioic acid and 2-propoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality diester.
化学反応の分析
Types of Reactions
1,6-Bis(2-propoxyethyl) hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and 2-propoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst, leading to the formation of different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2-propoxyethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
1,6-Bis(2-propoxyethyl) hexanedioate has several scientific research applications, including:
Materials Science: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industrial Applications: Utilized in the formulation of coatings, adhesives, and sealants to improve their performance characteristics.
作用機序
The mechanism of action of 1,6-Bis(2-propoxyethyl) hexanedioate depends on its specific application. In drug delivery systems, for example, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The ester bonds in the compound can be hydrolyzed in biological environments, releasing the active drug in a controlled manner.
類似化合物との比較
Similar Compounds
- 1,6-Bis(2-ethoxyethyl) hexanedioate
- 1,6-Bis(2-butoxyethyl) hexanedioate
- 1,6-Bis(2-methoxyethyl) hexanedioate
Comparison
1,6-Bis(2-propoxyethyl) hexanedioate is unique due to its specific alkoxy group (2-propoxyethyl), which imparts distinct physical and chemical properties compared to its analogs. For instance, the propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where solubility and compatibility are crucial. In contrast, compounds with shorter or longer alkoxy chains may exhibit different solubility profiles and reactivity.
特性
IUPAC Name |
bis(2-propoxyethyl) hexanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-3-9-19-11-13-21-15(17)7-5-6-8-16(18)22-14-12-20-10-4-2/h3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXKQCNEDOFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)CCCCC(=O)OCCOCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-amino-6-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]hexanoic acid](/img/structure/B8180186.png)
![(1R,2S,6R,9R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B8180192.png)
![3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-](/img/structure/B8180204.png)
![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)





